molecular formula C9H12N2O3S B14844467 5-Cyclopropoxy-4-methylpyridine-3-sulfonamide

5-Cyclopropoxy-4-methylpyridine-3-sulfonamide

Cat. No.: B14844467
M. Wt: 228.27 g/mol
InChI Key: WNDDIVKOVMNYOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, sulfonamides are known to inhibit bacterial DNA synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylpyridine-3-sulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-6-8(14-7-2-3-7)4-11-5-9(6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13)

InChI Key

WNDDIVKOVMNYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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